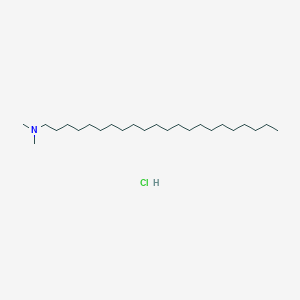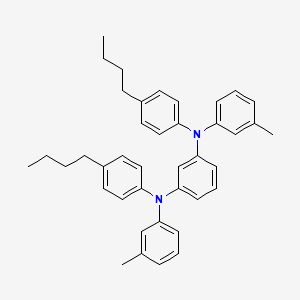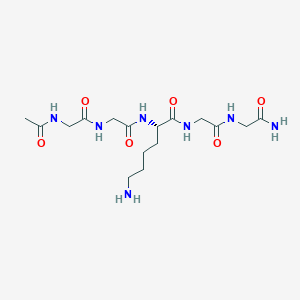![molecular formula C18H33NO4Sn B14264024 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione CAS No. 139257-44-6](/img/structure/B14264024.png)
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core with a tributylstannyl group attached via an oxoethyl linker
Métodos De Preparación
The synthesis of 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with a tributylstannyl reagent under specific conditions. The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced stannyl derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione has several scientific research applications:
Biology: The compound can be used in the study of biological systems where stannyl groups play a role.
Industry: Used in the production of stannylated compounds for various industrial applications.
Mecanismo De Acción
The mechanism by which 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione exerts its effects involves the interaction of the stannyl group with specific molecular targets. The oxoethyl linker facilitates the delivery of the stannyl group to the target site, where it can participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione can be compared with other similar compounds such as:
1-{2-Oxo-2-[(trimethylsilyl)oxy]ethyl}pyrrolidine-2,5-dione: Similar structure but with a trimethylsilyl group instead of a tributylstannyl group.
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2-one: Similar structure but with a pyrrolidine-2-one core instead of pyrrolidine-2,5-dione. The uniqueness of this compound lies in its specific stannyl group and the oxoethyl linker, which provide distinct chemical properties and reactivity.
Propiedades
Número CAS |
139257-44-6 |
|---|---|
Fórmula molecular |
C18H33NO4Sn |
Peso molecular |
446.2 g/mol |
Nombre IUPAC |
tributylstannyl 2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C6H7NO4.3C4H9.Sn/c8-4-1-2-5(9)7(4)3-6(10)11;3*1-3-4-2;/h1-3H2,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
MLYNJLKATVRFJC-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)CN1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


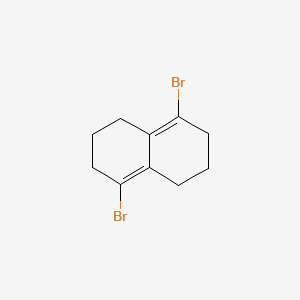

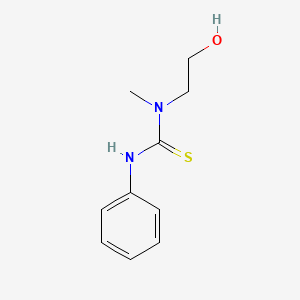
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
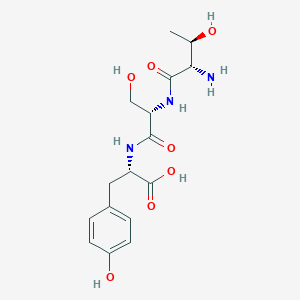

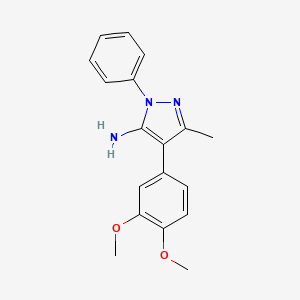
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
